molecular formula C20H19F2N3O5 B15095075 (3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide

(3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide

Cat. No.: B15095075
M. Wt: 419.4 g/mol
InChI Key: OMCFLPVOHDWRNN-UHFFFAOYSA-N
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Description

(3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of an amine with an acid chloride to form the amide bond . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical processes .

Medicine

Its interactions with specific molecular targets can be exploited for the development of new drugs .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,11AR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide apart is its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-10-methoxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C20H19F2N3O5/c1-10-9-30-15-8-24-7-13(17(26)18(29-2)16(24)20(28)25(10)15)19(27)23-6-11-3-4-12(21)5-14(11)22/h3-5,7,10,15H,6,8-9H2,1-2H3,(H,23,27)

InChI Key

OMCFLPVOHDWRNN-UHFFFAOYSA-N

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC

Origin of Product

United States

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